molecular formula C16H14N2O4S B2490718 ethyl (2E)-2-[(furan-2-carbonyl)imino]-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 865545-10-4

ethyl (2E)-2-[(furan-2-carbonyl)imino]-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B2490718
CAS No.: 865545-10-4
M. Wt: 330.36
InChI Key: TVTBEXZVVJLYAJ-WUKNDPDISA-N
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Description

Ethyl (2E)-2-[(furan-2-carbonyl)imino]-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-[(furan-2-carbonyl)imino]-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves the condensation of a furan-2-carboxylic acid derivative with a benzothiazole precursor. The reaction is usually carried out under acidic or basic conditions, with the use of a suitable dehydrating agent to facilitate the formation of the imino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-[(furan-2-carbonyl)imino]-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: It may find applications in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism by which ethyl (2E)-2-[(furan-2-carbonyl)imino]-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl (2E)-2-[(furan-2-carbonyl)imino]-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate include other benzothiazole derivatives, such as:

  • 2-Aminobenzothiazole
  • Benzothiazole-2-thiol
  • 6-Methylbenzothiazole

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. The presence of the furan-2-carbonyl imino group and the ethyl ester moiety could influence its interactions with molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

ethyl 2-(furan-2-carbonylimino)-3-methyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-3-21-15(20)10-6-7-11-13(9-10)23-16(18(11)2)17-14(19)12-5-4-8-22-12/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTBEXZVVJLYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CO3)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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